2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane
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Overview
Description
2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a bromomethyl group and a trifluoromethyl group attached to a spiro[3.3]heptane core. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a [2+2] cycloaddition reaction between suitable alkenes.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group using reagents such as N-bromosuccinimide (NBS) under radical conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution: Products such as azides, nitriles, or ethers.
Oxidation: Products such as alcohols or carboxylic acids.
Reduction: Products such as methyl derivatives.
Scientific Research Applications
2-(Bromomethyl)-2-(trifluoromethyl)spiro[3
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane would depend on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-2-(trifluoromethyl)spiro[3.3]heptane
- 2-(Bromomethyl)-2-(difluoromethyl)spiro[3.3]heptane
- 2-(Bromomethyl)-2-(trifluoromethyl)cyclohexane
Uniqueness
2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane is unique due to its spirocyclic structure combined with the presence of both bromomethyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrF3/c10-6-8(9(11,12)13)4-7(5-8)2-1-3-7/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDSBOQADQIQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CBr)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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